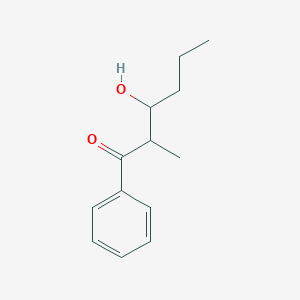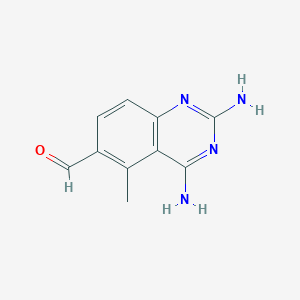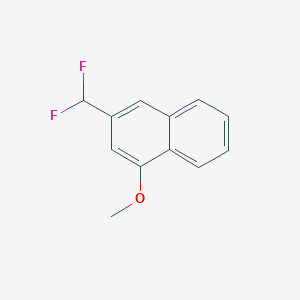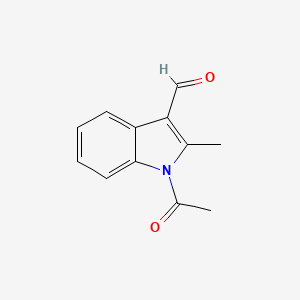
1-Acetyl-2-methyl-1h-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2-methyl-1h-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitor, and anti-HIV activities .
Preparation Methods
The synthesis of 1-acetyl-2-methyl-1h-indole-3-carbaldehyde typically involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, time- and cost-effective . One common synthetic route involves the Fischer indole cyclization, where a precursor such as 2-nitrophenylacetic acid reacts with formaldehyde and other reagents to form the indole structure . Industrial production methods often utilize similar multicomponent reactions due to their efficiency and sustainability .
Chemical Reactions Analysis
1-Acetyl-2-methyl-1h-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-Acetyl-2-methyl-1h-indole-3-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-acetyl-2-methyl-1h-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The indole nucleus can interact with enzymes, receptors, and other proteins, leading to its diverse biological activities . For example, it may inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
1-Acetyl-2-methyl-1h-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring. Similar compounds include:
1-Methylindole-3-carboxaldehyde: Another indole derivative with a methyl group at the C-1 position and an aldehyde group at the C-3 position.
Indole-3-carbaldehyde: A simpler indole derivative with an aldehyde group at the C-3 position.
1-Acetylindole-3-carbaldehyde: Similar to this compound but without the methyl group at the C-2 position. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-acetyl-2-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-8-11(7-14)10-5-3-4-6-12(10)13(8)9(2)15/h3-7H,1-2H3 |
InChI Key |
LCFYICYGLAFRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C(=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



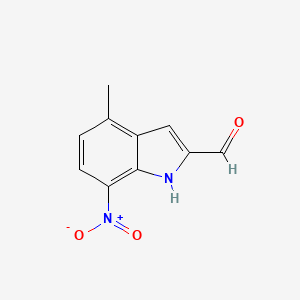
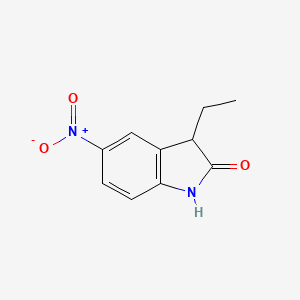
![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
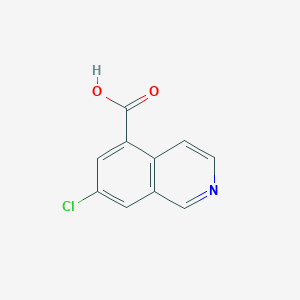


![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)

![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)
